Angoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

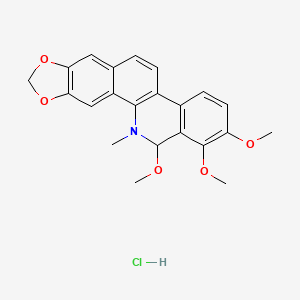

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5.ClH/c1-23-20-14(6-5-12-9-17-18(10-15(12)20)28-11-27-17)13-7-8-16(24-2)21(25-3)19(13)22(23)26-4;/h5-10,22H,11H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTYZEWKBYYBBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Angoline Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective IL-6/STAT3 Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angoline hydrochloride, a compound isolated from Zanthoxylum nitidum, has emerged as a significant molecule of interest in cancer research due to its potent and selective inhibitory effects on the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway.[1][2][3][4][5][6][7][8] This pathway is a critical mediator of tumorigenesis, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the STAT3 pathway, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate its function.

Introduction to the IL-6/STAT3 Signaling Pathway

The IL-6/STAT3 signaling cascade is a central pathway in cellular communication, playing a pivotal role in the immune response, inflammation, and cell development. However, its aberrant and constitutive activation is a hallmark of numerous human cancers. The pathway is initiated by the binding of the cytokine Interleukin-6 (IL-6) to its receptor (IL-6R), leading to the recruitment and activation of Janus kinases (JAKs). Activated JAKs then phosphorylate the STAT3 protein at a specific tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These target genes are critically involved in processes that drive cancer progression, including cell cycle progression, apoptosis, and angiogenesis.

Core Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly targeting and inhibiting the IL-6/STAT3 signaling pathway.[1][2][3][4][6][7][8] Its primary mechanism involves the inhibition of STAT3 phosphorylation.[1][3][6] By preventing the phosphorylation of STAT3, this compound effectively blocks its activation, subsequent dimerization, and nuclear translocation. This blockade leads to the downregulation of STAT3 target gene expression, ultimately resulting in the inhibition of cancer cell proliferation and survival.[1][3][6]

Selectivity of Inhibition

A key feature of this compound is its high selectivity for the STAT3 signaling pathway. Studies have shown that while it potently inhibits STAT3, it has significantly less effect on other related signaling pathways, such as the STAT1 and NF-κB pathways.[2][3] This selectivity is crucial for a therapeutic agent, as it minimizes off-target effects and potential toxicity.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.

| Target Pathway/Process | Cell Line | IC50 Value (μM) | Reference(s) |

| STAT3 Signaling Pathway | HepG2 | 11.56 | [1][2][3][6][7][8] |

| STAT1 Signaling Pathway | - | >100 | [2][3] |

| NF-κB Signaling Pathway | - | >100 | [2][3] |

| Cell Proliferation | MDA-MB-231 | 3.32 | [3] |

| H4 | 4.72 | [3] | |

| HepG2 | 3.14 | [3] |

Experimental Protocols

The elucidation of this compound's mechanism of action has been achieved through a series of key experiments. The following sections provide detailed methodologies for these assays.

Disclaimer: The following protocols are based on standard molecular biology techniques and information from available literature. The precise, detailed protocols from the primary research by Liu et al. (2014) in Phytomedicine could not be accessed in full text.

STAT3-Responsive Luciferase Reporter Gene Assay

This assay is designed to quantify the transcriptional activity of STAT3.

Objective: To determine the effect of this compound on IL-6-induced STAT3 transcriptional activity.

Methodology:

-

Cell Culture and Transfection:

-

HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 24-well plates and allowed to adhere overnight.

-

A STAT3-responsive luciferase reporter plasmid (containing STAT3 binding sites upstream of a luciferase gene) and a Renilla luciferase control plasmid are co-transfected into the cells using a suitable transfection reagent.

-

-

Compound Treatment and IL-6 Stimulation:

-

After 24 hours of transfection, the cells are treated with varying concentrations of this compound for 1-2 hours.

-

Following treatment, the cells are stimulated with recombinant human IL-6 to activate the STAT3 pathway.

-

-

Luciferase Activity Measurement:

-

After a defined incubation period with IL-6, the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer and a dual-luciferase reporter assay system.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

-

-

Data Analysis:

-

The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the concentration of this compound.

-

Western Blot Analysis of STAT3 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3 protein.

Objective: To assess the inhibitory effect of this compound on the phosphorylation of STAT3.

Methodology:

-

Cell Culture and Treatment:

-

HepG2 cells are cultured to approximately 80% confluency.

-

The cells are treated with various concentrations of this compound for a specified duration (e.g., 2 hours).

-

Following treatment, the cells are stimulated with IL-6 for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

-

-

Protein Extraction:

-

The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

-

Protein concentration is determined using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705). A separate membrane or a stripped and re-probed membrane is incubated with a primary antibody for total STAT3 as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of phosphorylation inhibition.

-

Visualizing the Mechanism: Signaling Pathways and Workflows

To further illustrate the mechanism of action of this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: IL-6/STAT3 Signaling Pathway and the Point of Inhibition by this compound.

Caption: Experimental Workflow for the STAT3-Responsive Luciferase Reporter Gene Assay.

Caption: Experimental Workflow for Western Blot Analysis of STAT3 Phosphorylation.

Conclusion

This compound is a potent and selective inhibitor of the IL-6/STAT3 signaling pathway. Its mechanism of action, centered on the inhibition of STAT3 phosphorylation, leads to the suppression of cancer cell proliferation. The quantitative data and experimental evidence strongly support its potential as a lead compound for the development of novel anti-cancer therapeutics targeting the STAT3 pathway. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. xcessbio.com [xcessbio.com]

- 5. Angoline: A selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum [agris.fao.org]

- 6. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angoline|CAS 21080-31-9|DC Chemicals [dcchemicals.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

Angoline Hydrochloride: A Technical Guide to its Function as an IL-6/STAT3 Signaling Pathway Inhibitor

Executive Summary: The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of cellular processes including proliferation, survival, and inflammation. Its aberrant activation is a hallmark of numerous pathologies, particularly cancer, making it a prime target for therapeutic intervention. Angoline hydrochloride, a natural compound isolated from Zanthoxylum nitidum, has emerged as a potent and highly selective inhibitor of this pathway.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization, intended for researchers and professionals in drug development.

The IL-6/STAT3 Signaling Pathway

The IL-6/STAT3 pathway is a central communication route that translates extracellular cytokine signals into changes in gene expression. The canonical activation sequence is as follows:

-

Ligand Binding: The process initiates when IL-6 binds to its specific receptor, the IL-6 receptor (IL-6R).[4][5][6]

-

Receptor Complex Formation: This ligand-receptor complex then associates with the signal-transducing protein gp130, inducing its homodimerization.[4][5][6]

-

JAK Activation: The dimerization of gp130 brings the associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation.[4][6][7][8]

-

STAT3 Phosphorylation: Activated JAKs then phosphorylate latent STAT3 proteins, which are recruited from the cytoplasm to the receptor complex, at a critical tyrosine residue (Tyr705).[9]

-

Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) molecules form stable homodimers, which then translocate from the cytoplasm into the nucleus.[6][8][9]

-

Gene Transcription: Within the nucleus, p-STAT3 dimers bind to specific DNA response elements in the promoter regions of target genes, initiating their transcription.[4][5][6][9]

Key downstream targets of STAT3 include genes that regulate cell cycle progression (e.g., Cyclin D1, c-Myc) and prevent apoptosis (e.g., Bcl-2, Bcl-xL), thereby promoting cell proliferation and survival.[5][9][10][11] Dysregulation and constitutive activation of this pathway are frequently observed in various cancers, contributing to tumor growth, metastasis, and chemoresistance.[6][9]

References

- 1. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angoline: A selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum [agris.fao.org]

- 3. This compound | TargetMol [targetmol.com]

- 4. The Physiological and Pathophysiological Role of IL-6/STAT3-Mediated Signal Transduction and STAT3 Binding Partners in Therapeutic Applications [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oligonucleotide-Based Therapeutics for STAT3 Targeting in Cancer—Drug Carriers Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Constitutive activation of STAT3 and cyclin D1 overexpression contribute to proliferation, migration and invasion in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Angoline from Zanthoxylum nitidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Angoline, a bioactive benzophenanthridine alkaloid derived from the medicinal plant Zanthoxylum nitidum. This document details a representative experimental protocol for its isolation and purification, summarizes its key chemical and biological properties, and visualizes the associated experimental workflow and its known mechanism of action.

Introduction to Angoline and Zanthoxylum nitidum

Zanthoxylum nitidum (Roxb.) DC., a member of the Rutaceae family, is a plant with a long history of use in traditional medicine, particularly in Southeast Asia.[1] It is known to be a rich source of various alkaloids, which are believed to contribute to its therapeutic properties.[1][2] Among these is Angoline, a benzophenanthridine alkaloid that has been identified as a potent and selective inhibitor of the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] This pathway is a critical target in cancer therapy, making Angoline a compound of significant interest for oncological research and drug development.

Physicochemical and Biological Properties of Angoline

Angoline has been characterized by its distinct chemical structure and biological activity. The primary quantitative data available for Angoline are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₁NO₅ | [4] |

| Molecular Weight | 379.41 g/mol | [4] |

| CAS Number | 21080-31-9 | [4] |

| Appearance | Solid Powder | [4] |

| Solubility | Soluble in DMSO | [4] |

Caption: Table 1. Physicochemical Properties of Angoline.

| Biological Activity | IC₅₀ Value | Reference |

| Inhibition of IL-6/STAT3 Signaling Pathway | 11.56 µM | [3] |

| Growth Inhibition of MDA-MB-231 cells | 3.32 µM | [4] |

| Growth Inhibition of H4 cells | 4.72 µM | [4] |

| Growth Inhibition of HepG2 cells | 3.14 µM | [4] |

Caption: Table 2. Biological Activity of Angoline.

Experimental Protocol: Isolation and Purification of Angoline

The following is a representative, detailed protocol for the isolation of Angoline from the roots of Zanthoxylum nitidum, based on established methods for the extraction and purification of benzophenanthridine alkaloids from this genus. The process employs a bioassay-guided fractionation approach.

Plant Material Collection and Preparation

-

Collection: The roots of Zanthoxylum nitidum are collected and authenticated.

-

Drying and Pulverization: The collected roots are air-dried in the shade and then pulverized into a coarse powder.

Extraction

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with 95% ethanol by reflux. This process is typically repeated three times to ensure maximum yield of the crude extract.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude residue.

Solvent Partitioning

-

Suspension: The crude ethanolic residue is suspended in water.

-

Liquid-Liquid Extraction: The aqueous suspension is sequentially partitioned with solvents of increasing polarity, typically petroleum ether followed by chloroform. This step separates compounds based on their polarity, with many alkaloids being extracted into the chloroform phase. The chloroform extract is then concentrated.

Chromatographic Purification

-

Silica Gel Column Chromatography: The concentrated chloroform extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions showing the presence of the target alkaloid profile are pooled, concentrated, and further purified using a Sephadex LH-20 column with a methanol eluent. This step separates compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to obtain Angoline in high purity is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water containing a small percentage of formic acid.

Bioassay-Guided Fractionation

Throughout the purification process, the collected fractions are tested for their inhibitory activity against the IL-6/STAT3 signaling pathway. This bioassay-guided approach ensures that the purification efforts are focused on the fractions containing the bioactive compound of interest, ultimately leading to the isolation of Angoline.

Characterization of Angoline

The structure and purity of the isolated Angoline are confirmed using various spectroscopic techniques.

| Spectroscopic Technique | Purpose |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure of the molecule by identifying the connectivity of hydrogen and carbon atoms. |

| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | To determine the exact molecular weight and elemental composition of the compound. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | To analyze the electronic transitions within the molecule, which is characteristic of its chromophore system. |

Caption: Table 3. Spectroscopic Characterization Methods for Angoline.

Visualizations

Experimental Workflow for Angoline Isolation

Caption: Experimental workflow for the isolation of Angoline.

Angoline's Mechanism of Action: Inhibition of the IL-6/STAT3 Signaling Pathway

Caption: Angoline inhibits the phosphorylation of STAT3.

Conclusion

Angoline, isolated from Zanthoxylum nitidum, represents a promising natural product with potential applications in cancer therapy due to its selective inhibition of the IL-6/STAT3 signaling pathway. The experimental protocols outlined in this guide provide a framework for its consistent isolation and purification, which is essential for further preclinical and clinical investigations. The continued exploration of natural compounds like Angoline is crucial for the discovery of novel therapeutic agents.

References

Pharmacological Profile of Angoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angoline hydrochloride is a naturally derived benzophenanthridine alkaloid isolated from the roots of Zanthoxylum nitidum.[1][2] It has been identified as a potent and selective inhibitor of the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4][5][6][7] By inhibiting the phosphorylation of STAT3, this compound effectively downregulates the expression of STAT3 target genes, leading to the inhibition of cancer cell proliferation.[1][2][3][6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available data on its selectivity and effects on cancer cells. Detailed, representative experimental protocols and a summary of the current, limited knowledge on the toxicology of related compounds are also presented.

Chemical and Physical Properties

This compound is the salt form of the alkaloid Angoline. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 17, 18, 20-trimethoxy-21-methyl-5, 7-dioxa-21-azapentacyclo[11.8.0.0, .0, .0, ]henicosa-1(13), 2, 4(8), 9, 11, 14(19), 15, 17-octaene hydrochloride |

| Molecular Formula | C₂₂H₂₂ClNO₅ |

| Molecular Weight | 415.87 g/mol |

| CAS Number | 1071676-04-4 |

| Appearance | Solid Powder |

| Solubility | Soluble in DMSO |

Mechanism of Action: Inhibition of the IL-6/STAT3 Signaling Pathway

This compound exerts its pharmacological effects by selectively targeting the STAT3 signaling pathway, a critical mediator of cellular processes such as proliferation, survival, and differentiation. The canonical IL-6/STAT3 signaling cascade and the inhibitory action of this compound are depicted in the diagram below.

Figure 1: Mechanism of Action of this compound. this compound inhibits the phosphorylation of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby blocking the transcription of target genes involved in cell proliferation.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the dose-dependent inhibition of the STAT3 signaling pathway. This has been demonstrated through various in vitro assays.

In Vitro Potency and Selectivity

This compound is a potent inhibitor of the IL-6/STAT3 pathway, with an IC₅₀ of 11.56 μM as determined by a STAT3-responsive gene reporter assay.[1][2][3][4][5][6] The compound exhibits selectivity for the STAT3 pathway over other related signaling pathways, such as STAT1 and NF-κB, where the IC₅₀ values were found to be greater than 100 μM.[4][6]

| Target Pathway | IC₅₀ (μM) |

| STAT3 | 11.56 |

| STAT1 | >100 |

| NF-κB | >100 |

Anti-proliferative Activity

Consistent with its mechanism of action, this compound has been shown to inhibit the proliferation of human cancer cell lines that have constitutively activated STAT3.[1][2] The anti-proliferative IC₅₀ values for several cell lines are presented below.[1]

| Cell Line | Cancer Type | IC₅₀ (μM) |

| MDA-MB-231 | Breast Cancer | 3.32 |

| H4 | Neuroglioma | 4.72 |

| HepG2 | Hepatocellular Carcinoma | 3.14 |

Experimental Protocols

The following sections describe generalized protocols for the key experiments used to characterize the pharmacological profile of this compound. Note: These are representative methodologies, and specific details may vary based on the primary literature.

STAT3-Responsive Gene Reporter Assay

This assay is used to quantify the activity of the STAT3 signaling pathway.

Figure 2: Workflow for STAT3-Responsive Gene Reporter Assay. This diagram outlines the key steps in determining the inhibitory effect of a compound on STAT3-mediated gene expression.

STAT3 Phosphorylation Assay (Western Blot)

This assay directly measures the level of phosphorylated STAT3 (p-STAT3), the active form of the protein.

Figure 3: Workflow for Western Blot Analysis of STAT3 Phosphorylation. This diagram illustrates the procedure for assessing the inhibition of STAT3 phosphorylation by this compound.

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the anti-proliferative effects of a compound.

Figure 4: Workflow for MTT Cell Proliferation Assay. This diagram shows the steps involved in evaluating the anti-proliferative effects of this compound on cancer cells.

Pharmacokinetics (ADME)

Currently, there is a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further research is required to characterize its pharmacokinetic profile. Studies on the broader class of benzophenanthridine alkaloids suggest that they can be metabolized in the liver, but specific data for Angoline is not available.[8]

Toxicology

Specific toxicological studies on this compound have not been reported in the available literature. However, information on the source plant, Zanthoxylum nitidum, and related benzophenanthridine alkaloids can provide some preliminary insights.

-

Source Plant: Zanthoxylum nitidum is used in traditional Chinese medicine, but some parts of the plant are known to be toxic.[3][5][9] A toxic dose of 40g of fresh leaves has been reported.[10]

-

Related Alkaloids: Other alkaloids from Zanthoxylum nitidum, such as nitidine, sanguinarine, and chelerythrine, have been studied.[10] Sanguinarine and chelerythrine have been shown to form DNA adducts in vitro, suggesting potential genotoxicity.[10] Nitidine acts as a topoisomerase inhibitor.[10]

It is crucial to note that this information is not specific to this compound, and dedicated toxicological studies are necessary to determine its safety profile.

Conclusion and Future Directions

This compound is a promising pharmacological agent that selectively inhibits the IL-6/STAT3 signaling pathway. Its potent anti-proliferative activity against cancer cells with constitutively active STAT3 highlights its potential for development as an anti-cancer therapeutic. However, further research is essential to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

In vivo efficacy studies in relevant animal models of cancer.

-

Comprehensive pharmacokinetic (ADME) studies to understand its disposition in the body.

-

Formal toxicological and safety pharmacology studies to establish a safety profile.

-

Further investigation into its effects on other cellular pathways to confirm its selectivity and identify any potential off-target effects.

The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zanthoxylum nitidum (Roxb.) DC: Traditional uses, phytochemistry, pharmacological activities and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaloids with cytotoxic activities from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective é¦æ¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]

Angoline Hydrochloride: A Potent Inhibitor of STAT3 Phosphorylation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Angoline hydrochloride's role as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a significant driver in the proliferation, survival, and metastasis of various human cancers, making it a critical target for novel anti-cancer therapies.[1][2][3] Angoline, a natural product isolated from Zanthoxylum nitidum, and its hydrochloride salt have demonstrated significant potential in modulating this pathway by directly inhibiting STAT3 phosphorylation.[1][4]

Core Mechanism of Action: Inhibition of STAT3 Phosphorylation

This compound exerts its biological activity primarily by inhibiting the phosphorylation of STAT3.[1][5] This post-translational modification, canonically at tyrosine 705 (Tyr705), is a critical step in the activation of STAT3.[3][6] Phosphorylation is typically triggered by upstream kinases, such as Janus kinases (JAKs), following the binding of cytokines like Interleukin-6 (IL-6) to their cell surface receptors.[2][3] Once phosphorylated, STAT3 monomers dimerize, translocate to the nucleus, and bind to the DNA to regulate the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[3][7]

This compound has been shown to be a selective inhibitor of the IL-6/STAT3 signaling pathway, with a half-maximal inhibitory concentration (IC50) of 11.56 μM for the inhibition of STAT3.[1][4][5][8][9][10] This inhibition of STAT3 phosphorylation effectively blocks the downstream signaling cascade, leading to reduced expression of STAT3 target genes and subsequent anti-proliferative effects in cancer cells with constitutively activated STAT3.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on STAT3 signaling and cancer cell proliferation.

| Parameter | Value | Cell Line | Reference |

| IC50 (STAT3 Inhibition) | 11.56 μM | HepG2/STAT3 | [1][5][8] |

| IC50 (STAT1 Inhibition) | >100 μM | Not Specified | [5][8] |

| IC50 (NF-κB Inhibition) | >100 μM | Not Specified | [5][8] |

| Cell Line | Cancer Type | IC50 (Cell Proliferation) | Reference |

| MDA-MB-231 | Breast Cancer | 3.32 μM | [5] |

| H4 | Not Specified | 4.72 μM | [5] |

| HepG2 | Liver Cancer | 3.14 μM | [1][5] |

Signaling Pathway and Inhibitory Mechanism

The following diagram illustrates the canonical IL-6/STAT3 signaling pathway and the point of inhibition by this compound.

Caption: IL-6/STAT3 signaling pathway and this compound's point of inhibition.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory effect of this compound on STAT3 phosphorylation.

Western Blot for Phospho-STAT3 (Tyr705) Detection

This protocol is a standard method for assessing the phosphorylation status of STAT3 in response to treatment with this compound.

Caption: Workflow for Western blot analysis of STAT3 phosphorylation.

Detailed Steps:

-

Cell Culture and Treatment: Seed cancer cells (e.g., HepG2) in 6-well plates and allow them to adhere overnight. The following day, starve the cells in serum-free medium for a few hours before treatment. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours). In some experiments, stimulate the cells with IL-6 to induce STAT3 phosphorylation in the presence or absence of the inhibitor.

-

Protein Extraction and Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the effect of this compound on the viability and proliferation of cancer cells.

Detailed Steps:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, H4, HepG2) into 96-well plates at a specific density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cell proliferation.

STAT3-Responsive Luciferase Reporter Gene Assay

This assay is employed to specifically measure the transcriptional activity of STAT3.

Detailed Steps:

-

Cell Transfection: Co-transfect cells (e.g., HepG2) with a STAT3-responsive luciferase reporter plasmid (containing STAT3 binding elements upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After transfection, treat the cells with various concentrations of this compound, with or without IL-6 stimulation.

-

Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in this compound-treated cells indicates inhibition of STAT3 transcriptional activity.

Conclusion

This compound is a promising small molecule inhibitor of the STAT3 signaling pathway. Its ability to selectively inhibit STAT3 phosphorylation at a micromolar concentration translates to significant anti-proliferative effects in various cancer cell lines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound as a targeted anti-cancer agent. Further studies are warranted to explore its in vivo efficacy and safety profile.

References

- 1. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]

- 4. Angoline: A selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum [agris.fao.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Electrophilic Deguelin Analogue Inhibits STAT3 Signaling in H-Ras-Transformed Human Mammary Epithelial Cells: The Cysteine 259 Residue as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Angoline Hydrochloride: A Technical Guide to Its Natural Origins and Synthetic Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angoline, a benzophenanthridine alkaloid, has garnered significant attention within the scientific community for its potent and selective inhibitory activity against the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway. This pathway is a critical mediator in numerous inflammatory diseases and various forms of cancer, positioning angoline and its hydrochloride salt as promising therapeutic candidates. This technical guide provides a comprehensive overview of the natural sources of angoline, detailed protocols for its isolation, and an examination of its synthetic production. The presented data, experimental methodologies, and pathway visualizations are intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.

Natural Sources of Angoline

Angoline is a naturally occurring compound found in several plant species, most notably within the Papaveraceae and Rutaceae families.

Primary Botanical Sources

The principal botanical sources for the isolation of angoline include:

-

Macleaya cordata (Willd.) R.Br. (Plume Poppy): A perennial herbaceous plant native to China and Japan, belonging to the Papaveraceae family. The stems of Macleaya cordata have been identified as a significant source of angoline and related benzophenanthridine alkaloids.[1][2][3]

-

Zanthoxylum nitidum (Roxb.) DC. (Shiny-leaf Prickly Ash): A member of the Rutaceae family, this plant is found in Southeast Asia. Angoline hydrochloride has been isolated from this species.[2]

-

Zanthoxylum rubescens and Zanthoxylum asiaticum : Angoline, also known as 6-methoxydihydrochelerythrine, has been reported in these species of the Zanthoxylum genus.

Quantitative Analysis of Alkaloid Content

Quantitative data on the concentration of angoline in its natural sources is often reported in the context of the total benzophenanthridine alkaloid content. Studies on Zanthoxylum nitidum have quantified related alkaloids, providing an indication of the potential yield of angoline.

| Plant Species | Plant Part | Alkaloid | Concentration (% of dry weight) |

| Zanthoxylum nitidum | Roots | Nitidine Chloride | 0.15% |

| Zanthoxylum nitidum | Old Branches | Nitidine Chloride | 0.06% |

Note: Data for angoline specifically is limited; the table presents data for a closely related and abundant benzophenanthridine alkaloid to provide a contextual reference for potential yields.

Isolation of Angoline from Natural Sources

The isolation of angoline from its botanical sources typically involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Isolation from Macleaya cordata

The following protocol is based on the methodology described for the isolation of angoline from the stems of Macleaya cordata.[1][2][3]

2.1.1. Materials and Equipment

-

Dried, powdered stems of Macleaya cordata

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

n-hexane

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

2.1.2. Extraction Procedure

-

A significant quantity (e.g., 10 kg) of the dried, powdered stems of Macleaya cordata is subjected to exhaustive extraction with methanol at room temperature.

-

The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

The crude extract is then partitioned between chloroform and water. The chloroform layer, containing the alkaloids, is collected.

2.1.3. Chromatographic Purification

-

The chloroform-soluble fraction is concentrated and subjected to silica gel column chromatography.

-

The column is eluted with a gradient of increasing polarity, typically starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing angoline.

-

Fractions enriched with angoline are combined and may require further purification using repeated column chromatography or other techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure angoline.

Synthesis of this compound

While the total synthesis of angoline (6-methoxydihydrochelerythrine) is a complex multi-step process, a plausible synthetic route can be conceptualized based on the known synthesis of related benzophenanthridine alkaloids. A key strategy involves the construction of the core tetracyclic ring system followed by functional group modifications.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A feasible synthetic approach could involve the reaction of a substituted 2-bromobenzaldehyde with a substituted isoquinoline derivative, followed by cyclization to form the benzophenanthridine core. Subsequent reduction and introduction of the methoxy group at the C-6 position would yield angoline.

Experimental Protocol: Conversion of Angoline to this compound

The conversion of the angoline free base to its hydrochloride salt is a standard acid-base reaction.[4][5]

3.2.1. Materials and Equipment

-

Pure angoline (free base)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying apparatus (e.g., vacuum oven)

3.2.2. Procedure

-

Dissolve the purified angoline free base in a minimal amount of anhydrous diethyl ether.

-

While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise to the angoline solution.

-

The this compound will precipitate out of the solution as a solid.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the precipitate by filtration and wash with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid under vacuum to yield pure this compound.

Mandatory Visualizations

Biosynthetic Pathway of Benzophenanthridine Alkaloids

The biosynthesis of benzophenanthridine alkaloids, including the precursors to angoline, originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic conversions to form the core isoquinoline structure, which is then further modified to yield the final alkaloid.

Caption: Proposed biosynthetic pathway of benzophenanthridine alkaloids.

IL-6/STAT3 Signaling Pathway and Inhibition by Angoline

The IL-6/STAT3 signaling pathway is initiated by the binding of Interleukin-6 (IL-6) to its receptor, leading to the activation of Janus kinases (JAKs) and subsequent phosphorylation and activation of the STAT3 transcription factor. Angoline exerts its inhibitory effect by targeting this pathway.

Caption: Angoline's inhibition of the IL-6/STAT3 signaling pathway.

Conclusion

This compound stands out as a natural product with significant therapeutic potential due to its targeted inhibition of the IL-6/STAT3 signaling pathway. The isolation of angoline from botanical sources such as Macleaya cordata and Zanthoxylum nitidum provides a direct route to obtaining this valuable compound. Furthermore, the development of a robust total synthesis will be crucial for ensuring a consistent and scalable supply for further research and potential clinical applications. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for scientists working to advance our understanding and utilization of this compound in the development of novel therapeutics.

References

In-depth Technical Guide: Bioavailability and Pharmacokinetics of Angoline Hydrochloride

A comprehensive review of the current scientific literature reveals a notable absence of public-domain research detailing the bioavailability and pharmacokinetic profile of Angoline hydrochloride in preclinical or clinical studies. While information regarding its bioactivity and mechanism of action is available, specific quantitative data on its absorption, distribution, metabolism, and excretion (ADME) parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability have not been published in the reviewed scientific literature.

This guide will therefore focus on the established biochemical activity of this compound and provide a conceptual framework for the experimental approaches typically employed in pharmacokinetic studies.

Known Bioactivity of this compound

This compound, also known as 6-Methoxyldihydrochelerythrine, is recognized for its inhibitory effects on the IL-6/STAT3 signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in various cancers.

Mechanism of Action: this compound has been identified as a potent and selective inhibitor of the IL-6/STAT3 signaling pathway, with an IC50 of 11.56 μM.[1][2] It exerts its anticancer activity by inhibiting the phosphorylation of STAT3, which in turn prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell growth and survival.[1][2] In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.[1]

Conceptual Experimental Protocols for Pharmacokinetic Assessment

In the absence of specific studies on this compound, this section outlines the standard methodologies that would be employed to determine its pharmacokinetic properties.

Animal Studies

-

Animal Model: Typically, rodent models such as Sprague-Dawley rats or BALB/c mice are used for initial pharmacokinetic screening. For more advanced studies, larger animal models like beagle dogs might be employed.

-

Dosing and Administration: this compound would be administered via different routes, most commonly intravenous (IV) bolus and oral gavage (PO), to assess both its systemic distribution without the influence of absorption and its oral bioavailability. A range of doses would be tested to evaluate dose-proportionality.

-

Blood Sampling: Following administration, serial blood samples would be collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) from the tail vein or another appropriate site. Plasma would be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

A sensitive and specific analytical method would need to be developed and validated for the quantification of this compound in plasma. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust technique for such purposes.

-

Sample Preparation: Plasma samples would undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances. An internal standard would be added to ensure accuracy and precision.

-

Chromatographic Separation: The extracted sample would be injected into an HPLC system equipped with a suitable column (e.g., C18) to separate this compound from other plasma components.

-

Mass Spectrometric Detection: The concentration of this compound would be determined using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity.

Pharmacokinetic Data Analysis

The plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine the key pharmacokinetic parameters.

Visualization of Signaling Pathway

While pharmacokinetic data is unavailable, the known mechanism of action of this compound can be visualized. The following diagram illustrates the IL-6/STAT3 signaling pathway and the point of inhibition by this compound.

Caption: IL-6/STAT3 signaling pathway and the inhibitory action of this compound.

Conclusion

The current body of scientific literature provides valuable insights into the mechanism of action of this compound as an inhibitor of the IL-6/STAT3 signaling pathway, highlighting its potential as an anticancer agent. However, a critical gap exists in our understanding of its bioavailability and pharmacokinetics. Further research, employing the standard experimental protocols outlined in this guide, is necessary to elucidate the ADME properties of this compound. Such studies are essential for its future development as a therapeutic agent, as they will inform dosing strategies, predict potential drug-drug interactions, and provide a basis for assessing its safety and efficacy in vivo. Researchers in the field of drug development are encouraged to undertake these investigations to fully characterize this promising compound.

References

An In-depth Technical Guide to the Anticancer Activity of Zanthoxylum nitidum Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanthoxylum nitidum (Roxb.) DC, a plant belonging to the Rutaceae family, has a long history in traditional medicine, particularly in China, for treating a variety of ailments.[1][2] Modern phytochemical investigations have revealed that this plant is a rich source of diverse chemical constituents, with alkaloids being the most prominent group.[2][3][4] These alkaloids, including benzophenanthridines, quinolines, and aporphines, have garnered significant attention from the scientific community for their potent pharmacological activities, especially their anticancer effects.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of the anticancer properties of Zanthoxylum nitidum alkaloids, focusing on quantitative data, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Cytotoxic and Antiproliferative Activities

The alkaloids isolated from Zanthoxylum nitidum have demonstrated significant cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. The following tables summarize the quantitative data (IC₅₀ values) from various studies, offering a comparative view of the potency of these compounds.

Table 1: Antiproliferative Activity of Z. nitidum Alkaloids against Leukemia and Lung Cancer Cells

| Compound/Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 14 | HEL (Erythroleukemia) | 3.59 | [3] |

| Compound 9 | HEL (Erythroleukemia) | 7.65 | [3] |

| Compound 15 | HEL (Erythroleukemia) | 15.52 | [3] |

| Compound 24 | HEL (Erythroleukemia) | 15.95 | [3] |

| 7-methoxy-8-demethoxynitidine | LU-1 (Lung) | 10.3 - 12.6 | [1] |

| 6S-10-O-demethylbocconoline | A549 (Lung) | 24.10 | [6] |

| Liriodenine | A549 (Lung) | 6.05 | [6] |

Table 2: Cytotoxic Activity of Z. nitidum Alkaloids against Solid Tumor Cell Lines

| Compound/Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Positive Control (IC₅₀ µM) | Reference |

| Compound 6 | HepG2 (Liver) | 7.29 - 22.90 | Doxorubicin (28.92) | [7] |

| Compound 7 | HepG2 (Liver) | 7.29 - 22.90 | Doxorubicin (28.92) | [7] |

| Compound 18 | HepG2 (Liver) | 7.29 - 22.90 | Doxorubicin (28.92) | [7] |

| Compound 33 | HepG2 (Liver) | 7.29 - 22.90 | Doxorubicin (28.92) | [7] |

| 7-methoxy-8-demethoxynitidine | HepG-2 (Liver) | 10.3 - 12.6 | - | [1] |

| Compound 9 | SW480 (Colon) | 21.77 - 25.13 | Doxorubicin (31.15) | [7] |

| Compound 16 | SW480 (Colon) | 21.77 - 25.13 | Doxorubicin (31.15) | [7] |

| Compound 21 | SW480 (Colon) | 21.77 - 25.13 | Doxorubicin (31.15) | [7] |

| 6S-10-O-demethylbocconoline | HT29 (Colon) | 27.37 | - | [6] |

| Liriodenine | HT29 (Colon) | 9.12 | - | [6] |

| 7-methoxy-8-demethoxynitidine | MCF-7 (Breast) | 10.3 - 12.6 | - | [1] |

| 6S-10-O-demethylbocconoline | MDA-MB-231 (Breast) | 33.58 | - | [6] |

| Liriodenine | MDA-MB-231 (Breast) | 11.35 | - | [6] |

| 7-methoxy-8-demethoxynitidine | LNCaP (Prostate) | 10.3 - 12.6 | - | [1] |

| 7-methoxy-8-demethoxynitidine | KB (Oral) | 10.3 - 12.6 | - | [1] |

Mechanisms of Anticancer Activity: Signaling Pathways

The anticancer effects of Zanthoxylum nitidum alkaloids are mediated through the modulation of several critical cellular signaling pathways that control cell proliferation, survival, and metastasis.

Induction of Apoptosis

A primary mechanism by which these alkaloids exert their anticancer effect is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Caption: Intrinsic apoptosis pathway induced by Z. nitidum alkaloids.

Cell Cycle Arrest

Z. nitidum alkaloids have been shown to halt the progression of the cell cycle, thereby preventing cancer cell division and proliferation. This arrest can occur at different phases, most notably the G0/G1 and S phases.[3][8]

-

G0/G1 Phase Arrest: Certain alkaloids induce arrest in the G0/G1 phase by upregulating tumor suppressor proteins like p53 and downregulating cyclin-dependent kinases (CDK4/6), which are essential for the transition from G1 to S phase.[8][9]

Caption: G0/G1 cell cycle arrest mechanism.

-

S Phase Arrest: Other alkaloids, such as compound 14, have been observed to cause a distinct arrest in the S phase of the cell cycle in leukemia cells.[3]

Inhibition of Pro-Survival Signaling Pathways

Z. nitidum alkaloids can suppress key signaling cascades that cancer cells exploit for uncontrolled growth and survival.

-

EGFR/AKT/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival. Alkaloid 8 has been shown to significantly suppress the activation of EGFR, AKT, and mTOR in A549 lung cancer cells.[8][9]

Caption: Inhibition of the EGFR/AKT/mTOR signaling pathway.

-

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is crucial in cancer development and progression. (1'S, 6R)-nitidumalkaloid B has been found to suppress this pathway, contributing to its antiproliferative activity.[10]

Anti-Metastatic Effects

Metastasis is a key hallmark of cancer malignancy. Certain alkaloids from Z. nitidum can inhibit cell migration by modulating the epithelial-mesenchymal transition (EMT), a process critical for cancer cell motility and invasion. This is evidenced by the upregulation of E-cadherin (an epithelial marker) and downregulation of N-cadherin (a mesenchymal marker).[8][9]

Experimental Protocols

The evaluation of the anticancer activity of Zanthoxylum nitidum alkaloids involves a series of standardized in vitro assays.

General Experimental Workflow

Caption: General workflow for anticancer activity screening.

Cell Viability / Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the isolated alkaloids for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique measures the DNA content of individual cells within a population. Cells in different phases of the cell cycle (G0/G1, S, G2/M) have distinct amounts of DNA, which can be quantified by staining with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI).

-

Methodology:

-

Treatment and Harvesting: Cells are treated with the alkaloid for a set time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The resulting data is presented as a histogram, and software is used to quantify the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can be used to detect these early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells, as it can only enter cells with compromised membranes.

-

Methodology:

-

Treatment and Harvesting: Cells are treated and harvested as described above.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

-

Data Analysis: The results distinguish between four cell populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

-

Western Blotting

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

-

Methodology:

-

Protein Extraction: Cells are treated with the alkaloid, and total protein is extracted using a lysis buffer.

-

Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size on an SDS-PAGE gel.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Probing: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody against the protein of interest (e.g., p53, CDK4, Bcl-2, Bax, p-AKT).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the protein bands is quantified and typically normalized to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Perspectives

The alkaloids derived from Zanthoxylum nitidum represent a promising class of natural products with significant anticancer potential.[3][4] Extensive in vitro studies have demonstrated their ability to inhibit the proliferation of a diverse range of cancer cells through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the suppression of critical pro-survival signaling pathways like EGFR/AKT/mTOR.[8][9]

While the current body of evidence is compelling, further research is necessary to fully realize the therapeutic potential of these compounds. Future investigations should focus on:

-

In Vivo Efficacy: Conducting comprehensive animal studies to validate the in vitro findings and assess the antitumor efficacy and safety profiles of lead compounds in a physiological context.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of these alkaloids to optimize their delivery and therapeutic window.

-

Structural Modification: Employing medicinal chemistry approaches to synthesize analogs with improved potency, selectivity, and drug-like properties.

-

Combination Therapies: Exploring the synergistic effects of Z. nitidum alkaloids when used in combination with existing chemotherapy agents to potentially enhance efficacy and overcome drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Zanthoxylum nitidum (Roxb.) DC: Traditional uses, phytochemistry, pharmacological activities and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Active constituents of Zanthoxylum nitidium from Yunnan Province against leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Chemical and cytotoxic constituents of Zanthoxylum nitidum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkaloids with cytotoxic activities from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alkaloids from Zanthoxylum nitidum and their anti-proliferative activity against A549 cells by regulating the EGFR/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Investigating Angoline Hydrochloride Binding to STAT3: An In Silico Approach

Abstract: The Signal Transducer and Activator of Transcription 3 (STAT3) is a well-established target in oncology due to its frequent hyper-activation in numerous cancers, where it promotes proliferation, survival, and angiogenesis.[1][2] Natural products represent a promising avenue for the discovery of novel STAT3 inhibitors.[3][4][5] Angoline, an alkaloid isolated from Zanthoxylum nitidum, has been identified as a potent and selective inhibitor of the IL-6/STAT3 signaling pathway, demonstrating inhibition of STAT3 phosphorylation and cancer cell proliferation.[6][7][8] While its cellular activity is established, the precise molecular mechanism and direct binding interaction with the STAT3 protein have not been fully elucidated. This technical guide outlines a comprehensive in silico workflow using molecular docking and molecular dynamics simulations to investigate the binding of Angoline hydrochloride to the STAT3 SH2 domain, providing a blueprint for researchers seeking to explore this interaction computationally.

The STAT3 Signaling Pathway

The STAT3 signaling cascade is a critical cellular pathway that transmits signals from cytokines and growth factors on the cell membrane to the nucleus, where it regulates the expression of genes involved in fundamental cellular processes like proliferation and apoptosis.[3][9] The canonical activation pathway involves the phosphorylation of STAT3 at the tyrosine 705 residue (Tyr705) by upstream kinases, such as Janus kinases (JAKs). This phosphorylation event triggers the formation of STAT3 homodimers through reciprocal interactions involving the Src Homology 2 (SH2) domain of each monomer.[10][11] These dimers then translocate to the nucleus to initiate the transcription of target genes.[1] Consequently, the SH2 domain is a primary target for developing inhibitors that can block STAT3 dimerization and subsequent downstream signaling.[10][11]

References

- 1. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel STAT3 inhibitors for liver fibrosis, using pharmacophore-based virtual screening, molecular docking, and biomolecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural STAT3 Inhibitors for Cancer Treatment: A Comprehensive Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational screening and molecular dynamics of natural compounds targeting the SH2 domain of STAT3: a multitarget approach using network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

The Putative Biosynthesis of Angoline in Zanthoxylum nitidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angoline, a benzophenanthridine alkaloid found in Zanthoxylum nitidum, has garnered interest for its potential pharmacological activities. However, its biosynthetic pathway has not been fully elucidated. This technical guide presents a putative pathway for Angoline biosynthesis, constructed based on the well-established biosynthesis of related aporphine and benzophenanthridine alkaloids. This document provides a theoretical framework for future research, including hypothesized enzymatic steps, representative quantitative data from related pathways, and detailed experimental protocols to facilitate the investigation and validation of this proposed pathway.

Introduction

Zanthoxylum nitidum (Roxb.) DC., a plant used in traditional Chinese medicine, is a rich source of isoquinoline alkaloids, a diverse group of natural products with a wide range of biological activities. Among these is Angoline, a compound that has demonstrated potential as an inhibitor of the IL-6/STAT3 signaling pathway. Despite its therapeutic potential, the precise enzymatic reactions that lead to the formation of Angoline within Z. nitidum remain uncharacterized. Understanding this biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts for synthetic biology applications.

This guide outlines a hypothesized biosynthetic pathway for Angoline, beginning with the primary metabolite L-tyrosine. The proposed pathway is based on the known biosynthesis of the aporphine alkaloid core structure, from which many benzophenanthridine alkaloids are derived.

The Putative Biosynthetic Pathway of Angoline

The biosynthesis of Angoline is proposed to begin with the aromatic amino acid L-tyrosine, which is converted through a series of enzymatic steps to the central intermediate (S)-reticuline. This intermediate then undergoes an intramolecular oxidative coupling to form the aporphine scaffold, followed by a series of modifications including methylations and the formation of a methylenedioxy bridge to yield Angoline.

Caption: A putative biosynthetic pathway for Angoline in Zanthoxylum nitidum.

Quantitative Data from Related Pathways

As the specific enzymes for Angoline biosynthesis have not been characterized, the following tables present representative kinetic data for homologous enzymes from other plant species involved in isoquinoline alkaloid biosynthesis. This data can serve as a benchmark for future experimental work.

Table 1: Representative Kinetic Parameters of O-Methyltransferases (OMTs)

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism |

| Norbelladine OMT | Norbelladine | 50.3 ± 4.5 | 0.12 ± 0.003 | Narcissus papyraceus |

| Cj6OMT | (S)-Norcoclaurine | 2.5 | 0.04 | Coptis japonica |

| Cj4'OMT | (S)-N-Methylcoclaurine | 11 | 0.12 | Coptis japonica |

| EcoRI DNA Mtase | S-adenosylmethionine | 0.18 ± 0.03 | - | E. coli |

Table 2: Representative Kinetic Parameters of Cytochrome P450 Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Source System |

| CYP3A4 | Midazolam | 2.5 - 5.0 | 10 - 20 | Human Liver Microsomes |

| CYP2D6 | Dextromethorphan | 0.5 - 2.0 | 1 - 5 | Human Liver Microsomes |

| P450 Reductase | Cytochrome c | 10 - 20 | 50 - 100 | Yeast Microsomes |

Note: The data in these tables are derived from studies on related but not identical pathways and should be used for comparative purposes only.

Experimental Protocols

The following protocols are provided as a guide for researchers aiming to investigate the biosynthesis of Angoline in Zanthoxylum nitidum.

Protocol for Extraction and Quantification of Alkaloids

This protocol is adapted for the extraction and quantification of benzophenanthridine and other alkaloids from Zanthoxylum species.

Objective: To extract and quantify Angoline and its potential precursors from Z. nitidum plant material.

Materials:

-

Dried and pulverized Z. nitidum root or stem material.

-

Methanol (HPLC grade).

-

70% Ethanol with 0.5% HCl.

-

Chloroform.

-

Ammonia solution.

-

HPLC or UHPLC system with a C18 column.

-

Mass spectrometer (e.g., Q-Exactive Orbitrap).

-

Reference standards for Angoline and other relevant alkaloids.

Procedure:

-

Extraction:

-

Weigh 1.0 g of dried, pulverized plant material.

-

Add 25 mL of methanol and reflux for 1 hour. Repeat the extraction twice.

-

Alternatively, for total alkaloids, immerse the plant material in 70% ethanol with 0.5% HCl for 12 hours, followed by ultrasonic extraction for 30 minutes (repeat three times).

-

Combine the extracts and concentrate under reduced pressure to obtain a residue.

-

-

Purification (for total alkaloids):

-

Disperse the residue in water and adjust the pH to 2-3 with HCl.

-

Extract with chloroform to remove chlorophyll.

-

Adjust the pH of the aqueous phase to 9-11 with ammonia solution.

-

Extract the aqueous phase with chloroform three times.

-

Combine the chloroform phases and concentrate to afford crude alkaloids.

-

-

Quantification:

-

Dissolve the dried extract in methanol to a known concentration.

-

Filter the solution through a 0.22 µm syringe filter.

-

Inject the sample into an HPLC-MS/MS system.

-

Use a C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid).

-

Identify and quantify Angoline and other target alkaloids by comparing retention times and mass spectra with authentic standards.[1][2][3][4][5]

-

Caption: General workflow for alkaloid extraction and quantification.

Protocol for Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the general steps for producing and purifying putative biosynthetic enzymes from Z. nitidum for in vitro characterization.

Objective: To express and purify candidate enzymes (e.g., OMTs, P450s) for kinetic analysis.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression vector (e.g., pET series with a His-tag).

-

Candidate gene cDNA cloned into the expression vector.

-

LB medium and appropriate antibiotics.

-

IPTG for induction.

-

Lysis buffer (e.g., Tris-HCl, NaCl, imidazole, lysozyme).

-

Ni-NTA affinity chromatography column.

-

SDS-PAGE equipment.

Procedure:

-

Transformation: Transform the expression plasmid into competent E. coli cells.

-

Expression:

-

Grow a starter culture overnight.

-

Inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.1-1.0 mM) and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

-

Purification:

-

Load the supernatant onto a Ni-NTA column.

-

Wash the column with a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the His-tagged protein with a high concentration of imidazole.

-

Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.[6][7][8][9]

-

Protocol for In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of the purified enzymes.

Materials:

-

Purified enzyme.

-

Substrate (e.g., a hypothesized precursor of Angoline).

-

Co-factor (e.g., S-adenosylmethionine for OMTs, NADPH for P450s).

-

Reaction buffer.

-

Quenching solution (e.g., acid or organic solvent).

-

HPLC-MS or other analytical system for product detection.

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing buffer, substrate at various concentrations, and co-factor.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate at an optimal temperature for a specific time, ensuring the reaction is in the linear range.

-

-

Reaction Quenching: Stop the reaction by adding a quenching solution.

-

Product Analysis:

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC-MS to quantify the product formed.

-

-

Kinetic Analysis:

Protocol for qRT-PCR Analysis of Gene Expression

Objective: To quantify the transcript levels of candidate biosynthetic genes in different tissues of Z. nitidum.

Materials:

-

Z. nitidum tissues (e.g., root, stem, leaf).

-

Liquid nitrogen.

-

RNA extraction kit.

-

DNase I.

-